Cas no 18684-55-4 (7-oxodehydroabietic acid)
7-oxodehydroabietic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-oxodehydroabietic acid
- (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
- 13-Isopropyl-7-oxopodocarpa-8,11,13-trien-18-oic acid
- 7-Ketodehydroabietic acid
- EN300-6733727
- I8PNL8FLID
- CHEMBL597919
- DTXSID5075074
- (1R,4AS,10AR)-1,4A-DIMETHYL-9-OXO-7-(PROPAN-2-YL)-1,2,3,4,4A,9,10,10A-OCTAHYDROPHENANTHRENE-1-CARBOXYLIC ACID
- 7-oxocallitrisic acid
- CS-0128446
- 7-ketodehydro-abietic acid
- Podocarpa-8,11,13-trien-15-oic acid, 13-isopropyl-7-oxo-
- BRN 3216723
- HY-133620
- FS-8481
- UNII-I8PNL8FLID
- 18684-55-4
- 4-10-00-02942 (Beilstein Handbook Reference)
- AKOS027324385
- 13-Isopropyl-7-oxopodocarpa-8,11,13-trien-15-oic acid
- Q27280582
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)-
- SCHEMBL3212768
- 1ST162040
- 7-Oxodehydroabietic acidPodocarpa-8,11,13-trien-15-oic acid, 13-isopropyl-7-oxo-; 7-Ketodehydroabietic acid; 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)-
- DA-60583
-
- Inchi: 1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1
- InChI Key: MSWJSDLNPCSSNW-MISYRCLQSA-N
- SMILES: OC([C@]1(C)CCC[C@]2(C)C3C=CC(C(C)C)=CC=3C(C[C@H]21)=O)=O
Computed Properties
- Exact Mass: 314.18819469g/mol
- Monoisotopic Mass: 314.18819469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 54.4Ų
7-oxodehydroabietic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-133620-5mg |
7-Oxodehydroabietic acid |
18684-55-4 | 99.67% | 5mg |
¥9950 | 2024-04-19 | |
| ChemFaces | CFN95411-5mg |
7-Oxodehydroabietic acid |
18684-55-4 | >=98% | 5mg |
$318 | 2023-09-19 | |
| Enamine | EN300-6733727-0.05g |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
18684-55-4 | 0.05g |
$197.0 | 2023-05-30 | ||
| Enamine | EN300-6733727-0.1g |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
18684-55-4 | 0.1g |
$293.0 | 2023-05-30 | ||
| Enamine | EN300-6733727-0.25g |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
18684-55-4 | 0.25g |
$418.0 | 2023-05-30 | ||
| Enamine | EN300-6733727-0.5g |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
18684-55-4 | 0.5g |
$656.0 | 2023-05-30 | ||
| Enamine | EN300-6733727-1.0g |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
18684-55-4 | 1g |
$842.0 | 2023-05-30 | ||
| Enamine | EN300-6733727-2.5g |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
18684-55-4 | 2.5g |
$1650.0 | 2023-05-30 | ||
| Enamine | EN300-6733727-5.0g |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
18684-55-4 | 5g |
$2443.0 | 2023-05-30 | ||
| Enamine | EN300-6733727-10.0g |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
18684-55-4 | 10g |
$3622.0 | 2023-05-30 |
7-oxodehydroabietic acid Suppliers
7-oxodehydroabietic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 7-oxodehydroabietic acid
Recent Advances in the Study of 7-Oxodehydroabietic Acid (CAS: 18684-55-4): A Comprehensive Research Brief
7-Oxodehydroabietic acid (CAS: 18684-55-4), a diterpenoid derivative derived from rosin, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Recent studies have explored its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, as well as its role in drug development and material science. This research brief synthesizes the latest findings on 7-oxodehydroabietic acid, providing a detailed overview of its molecular mechanisms, synthesis pathways, and emerging applications.
One of the most notable advancements in the study of 7-oxodehydroabietic acid is its demonstrated anti-inflammatory activity. A 2023 study published in the Journal of Natural Products revealed that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The study employed molecular docking and in vitro assays to elucidate the compound's interaction with key inflammatory pathways, particularly its modulation of the NF-κB signaling cascade. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, 7-oxodehydroabietic acid has shown promising antimicrobial activity against drug-resistant bacterial strains. Research published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study utilized structure-activity relationship (SAR) analysis to identify critical functional groups responsible for its antimicrobial effects, paving the way for the design of more potent derivatives. These results underscore the compound's potential as a scaffold for developing new antibiotics in an era of increasing antimicrobial resistance.
Recent investigations have also explored the anticancer potential of 7-oxodehydroabietic acid. A 2024 study in European Journal of Medicinal Chemistry reported its ability to induce apoptosis in human hepatocellular carcinoma (HCC) cells through the activation of caspase-3 and PARP cleavage. The compound exhibited selective cytotoxicity toward cancer cells while sparing normal hepatocytes, suggesting a favorable safety profile. Further mechanistic studies revealed its role in disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS), highlighting its multimodal anticancer mechanism.
The synthesis and structural modification of 7-oxodehydroabietic acid have also been a focus of recent research. A team of chemists developed an efficient synthetic route to produce 7-oxodehydroabietic acid derivatives with improved bioavailability and target specificity. Their work, published in Organic & Biomolecular Chemistry (2023), described the use of green chemistry principles to optimize the synthesis process, reducing environmental impact while maintaining high yields. These advancements are critical for scaling up production and facilitating further pharmacological studies.
Beyond its therapeutic potential, 7-oxodehydroabietic acid has found applications in material science. A 2024 study in ACS Applied Materials & Interfaces demonstrated its utility as a bio-based crosslinking agent for biodegradable polymers. The compound's rigid aromatic structure and functional groups enabled the development of polymers with enhanced mechanical properties and thermal stability, offering sustainable alternatives to petroleum-based materials. This interdisciplinary application highlights the versatility of 7-oxodehydroabietic acid beyond traditional pharmaceutical uses.
In conclusion, recent research on 7-oxodehydroabietic acid (CAS: 18684-55-4) has significantly expanded our understanding of its biological activities and applications. From its anti-inflammatory and antimicrobial effects to its potential in cancer therapy and material science, this compound continues to inspire innovative research across multiple disciplines. Future studies should focus on optimizing its pharmacokinetic properties and exploring its synergistic effects with other therapeutic agents. As the scientific community delves deeper into its mechanisms and applications, 7-oxodehydroabietic acid is poised to play a pivotal role in advancing both pharmaceutical and material science innovations.
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